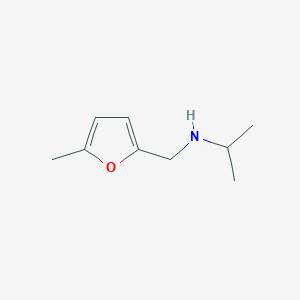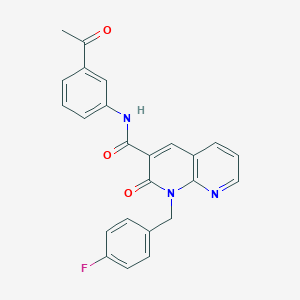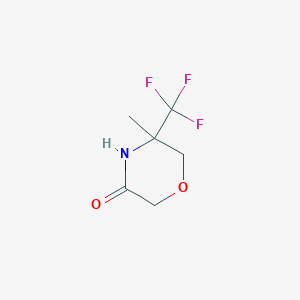
5-Methyl-5-(trifluoromethyl)morpholin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-5-(trifluoromethyl)morpholin-3-one is a chemical compound with the CAS Number: 1859451-58-3 . It has a molecular weight of 183.13 and is typically stored at room temperature . The compound is usually in the form of a powder .
Molecular Structure Analysis
The IUPAC name for this compound is 5-methyl-5-(trifluoromethyl)morpholin-3-one . The InChI code for this compound is 1S/C6H8F3NO2/c1-5(6(7,8)9)3-12-2-4(11)10-5/h2-3H2,1H3,(H,10,11) .Physical And Chemical Properties Analysis
5-Methyl-5-(trifluoromethyl)morpholin-3-one is a powder that is stored at room temperature . It has a molecular weight of 183.13 .Wissenschaftliche Forschungsanwendungen
Neurokinin-1 Receptor Antagonism
Research has demonstrated the efficacy of compounds related to 5-Methyl-5-(trifluoromethyl)morpholin-3-one in acting as neurokinin-1 (NK-1) receptor antagonists. For instance, Harrison et al. (2001) developed an orally active, water-soluble NK-1 receptor antagonist that has shown effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001). Additionally, structural modifications to morpholine acetal human NK-1 receptor antagonists have led to the discovery of potent, long-acting antagonists, which could be advantageous in treating chronic disorders related to the actions of Substance P (Hale et al., 1998).
Chemical Synthesis and Mechanism Analysis
The morpholino group is a key component in click-chemistry approaches, as demonstrated by Contini and Erba (2012), who used cycloaddition reactions of morpholino enamines for the synthesis of uncommon azacycloalkene monosulfonyl diamines (Contini & Erba, 2012). This work not only highlights the utility of morpholine derivatives in novel synthetic pathways but also provides a computational model to understand the reaction mechanism.
Antimicrobial Applications
Compounds synthesized from 5-Methyl-5-(trifluoromethyl)morpholin-3-one derivatives have been tested for antimicrobial activities. Bektaş et al. (2007) developed 1,2,4-triazole derivatives that exhibited good or moderate activities against test microorganisms, showcasing the potential of morpholine derivatives in creating effective antimicrobial agents (Bektaş et al., 2007).
DNA Binding and Biological Activity
Morpholine derivatives have been studied for their DNA binding properties and potential biological activities. Brodie et al. (2004) synthesized platinum(II) complexes incorporating methylated derivatives of 1,10-phenanthroline and morpholine, investigating their structure-biological activity relationship and their binding to DNA (Brodie et al., 2004). This research opens avenues for the development of new cancer therapies leveraging the unique properties of morpholine derivatives.
Safety and Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The safety data sheet for this compound provides more detailed information .
Eigenschaften
IUPAC Name |
5-methyl-5-(trifluoromethyl)morpholin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO2/c1-5(6(7,8)9)3-12-2-4(11)10-5/h2-3H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZLZYPFQHMUIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCC(=O)N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2770288.png)
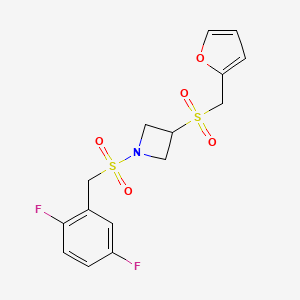
![(E)-3-(2,5-dioxopyrrolidin-1-yl)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzohydrazide](/img/structure/B2770290.png)
![4-[4-(4-Methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]morpholine](/img/structure/B2770291.png)

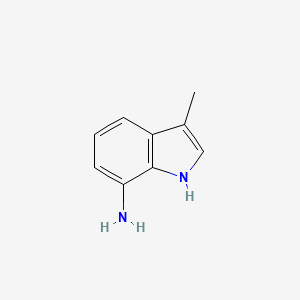

![2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole](/img/structure/B2770295.png)

![1-[4-(Methoxymethyl)-3,6-dihydro-2H-pyridin-1-yl]prop-2-en-1-one](/img/structure/B2770303.png)
